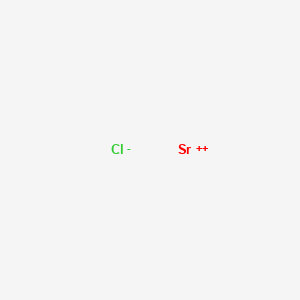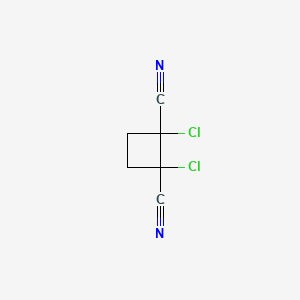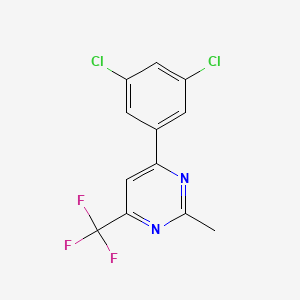
Strontium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium chloride is a chemical compound with the formula SrCl₂. It is a typical salt of strontium and chlorine, forming neutral aqueous solutions. This compound is known for its bright red flame color, which makes it a popular choice in fireworks. Strontium chloride is also used in various industrial and medical applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Strontium chloride can be prepared by treating aqueous strontium hydroxide or strontium carbonate with hydrochloric acid: [ \text{Sr(OH)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + 2 \text{H}_2\text{O} ] Crystallization from cold aqueous solution gives the hexahydrate, SrCl₂·6H₂O.
Direct Combination: Strontium chloride can also be prepared by the direct combination of strontium metal with chlorine gas: [ \text{Sr} + \text{Cl}_2 \rightarrow \text{SrCl}_2 ]
Industrial Production Methods: A novel method involves using breeze to deoxidize celestite, which is then dipped into hot water to obtain a solution of strontium sulfide. This solution reacts with magnesium chloride to produce strontium chloride and magnesium hydrate .
Analyse Des Réactions Chimiques
Strontium chloride undergoes various chemical reactions:
Reaction with Hydrogen Fluoride: Strontium chloride reacts with hydrogen fluoride gas to form strontium fluoride and chlorine gas: [ \text{SrCl}_2(\text{aq}) + 2 \text{HF}(\text{gas}) \rightarrow \text{SrF}_2(\text{solid}) + \text{Cl}_2(\text{gas}) ]
Reaction with Sulfuric Acid: It reacts with sulfuric acid to form strontium hydrogen sulfate and hydrogen chloride: [ \text{SrCl}_2 + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Sr(HSO}_4)_2 + 2 \text{HCl} ]
Reaction with Sodium Carbonate: Strontium chloride reacts with sodium carbonate to form strontium carbonate and sodium chloride: [ \text{SrCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + 2 \text{NaCl} ]
Applications De Recherche Scientifique
Strontium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other strontium compounds and as a red coloring agent in fireworks.
Biology and Medicine: Strontium chloride is used in dental care products to reduce tooth sensitivity by forming a barrier over microscopic tubules in the dentin.
Industry: Strontium chloride is used in seawater aquaria to support the production of exoskeletons in certain plankton.
Mécanisme D'action
The mechanism of action of strontium chloride varies based on its application:
Comparaison Avec Des Composés Similaires
Strontium chloride is similar to other strontium salts such as strontium fluoride, strontium bromide, and strontium iodide. These compounds share similar properties but differ in their specific applications and toxicity levels . For example:
Strontium Fluoride (SrF₂): Used in optical materials and as a precursor for other strontium compounds.
Strontium Bromide (SrBr₂): Used in flares and fireworks for its bright red flame.
Strontium Iodide (SrI₂): Used in scintillation detectors for gamma-ray spectroscopy.
Strontium chloride stands out due to its widespread use in both industrial and medical applications, making it a versatile and valuable compound.
Propriétés
Formule moléculaire |
ClSr+ |
|---|---|
Poids moléculaire |
123.07 g/mol |
Nom IUPAC |
strontium;chloride |
InChI |
InChI=1S/ClH.Sr/h1H;/q;+2/p-1 |
Clé InChI |
YKSPGWZSOMQSJO-UHFFFAOYSA-M |
SMILES canonique |
[Cl-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)



![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)








